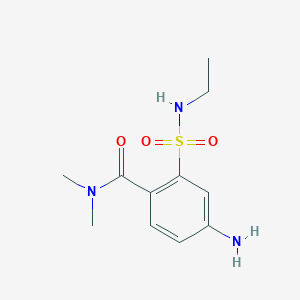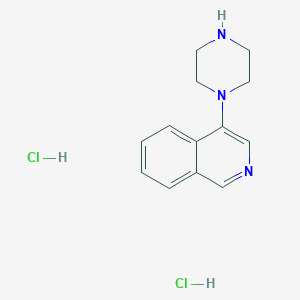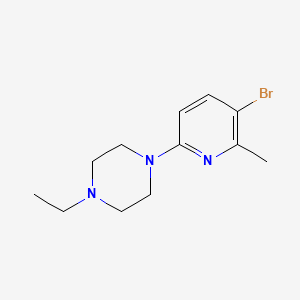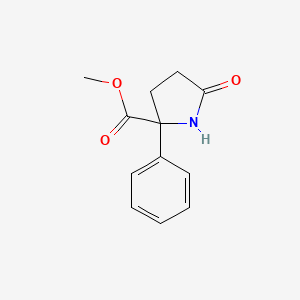
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate
Descripción general
Descripción
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate (MOPC) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound. MOPC has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Parallel Synthesis and Characterization : A library of related compounds, including 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, was synthesized using a parallel solution-phase approach. This involved transforming itaconic acid into relevant carboxylic acids followed by parallel amidation with aliphatic amines, demonstrating the compound's role in complex synthetic routes (Črček et al., 2012).
Spectroscopic Analysis : Detailed spectroscopic analysis, including single-crystal X-ray diffraction and various spectroscopy methods, was conducted on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. This included structural, thermodynamic, and electronic charge transfer examinations, providing crucial insights into its physical and chemical characteristics (Devi et al., 2018).
Chemical Properties and Molecular Interaction : The chemical properties and molecular interactions of derivatives of this compound were investigated, particularly focusing on hydrogen bonding and conformations in the crystalline state. This study contributes to understanding the molecule's potential in forming stable compounds (Tamazyan et al., 2007).
Applications in Organic Synthesis
Organocatalyst Development : The compound has been used in the development of organocatalysts for organic reactions. This is demonstrated by the optical resolution of related compounds, which is a crucial step in synthesizing enantiomerically pure chemicals for various applications (Tzeng et al., 2008).
Formation of Novel Compounds : It has been involved in the synthesis of novel antimicrobial and antifungal agents. This includes the formation of carbohydrazides and their interaction with naphthoquinone derivatives, demonstrating its role in medicinal chemistry (Vaickelionienė et al., 2011).
Substrate in Enzymatic Reactions : The compound and its analogs have been used to study enzymatic reactions, particularly involving 5-oxo-L-prolinase. This research aids in understanding biochemical pathways and potential therapeutic applications (Williamson & Meister, 1981).
Propiedades
IUPAC Name |
methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(15)12(8-7-10(14)13-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOCRWCJLJVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



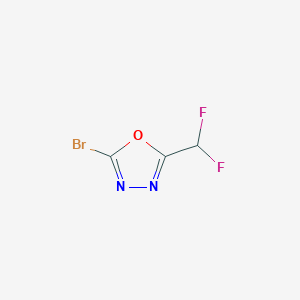


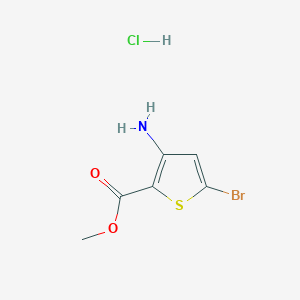
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)
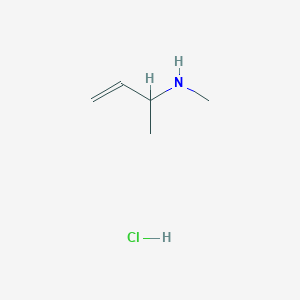
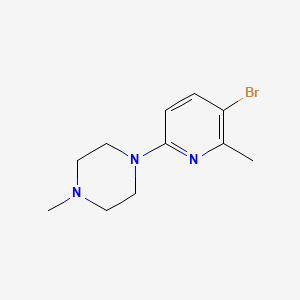
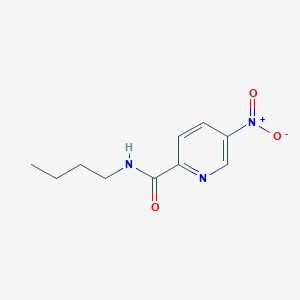
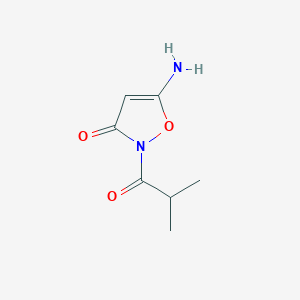
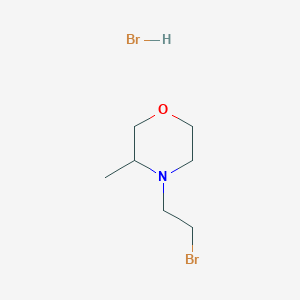
![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)
